molecular formula C11H10ClF3N2O2 B2993753 1-(6-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol CAS No. 1385439-74-6

1-(6-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol

Cat. No. B2993753
CAS RN: 1385439-74-6
M. Wt: 294.66
InChI Key: VHCZCFKOTSVDTH-UHFFFAOYSA-N
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Description

1-(6-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol, also known as CPY-3, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPY-3 is a pyrrolidine derivative that belongs to the class of heterocyclic compounds. It is a white crystalline powder that is soluble in water, ethanol, and other organic solvents.

Scientific Research Applications

1-(6-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol has shown potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It is being studied for its potential use as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has also been used as a tool compound in biochemical and physiological studies.

Mechanism of Action

1-(6-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol exerts its biological effects by inhibiting the activity of certain enzymes, including histone deacetylases (HDACs) and sirtuins. HDACs are involved in the regulation of gene expression, while sirtuins are involved in the regulation of cellular metabolism and aging. By inhibiting these enzymes, 1-(6-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
1-(6-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. It has also been shown to modulate the activity of certain signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.

Advantages and Limitations for Lab Experiments

1-(6-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol has several advantages for use in lab experiments, including its high solubility in water and organic solvents, its stability under various conditions, and its ability to inhibit the activity of specific enzymes. However, it also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

There are several future directions for the study of 1-(6-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol, including the identification of its specific targets and mechanisms of action, the development of more potent and selective analogs, and the evaluation of its potential therapeutic applications in various diseases. Further studies are also needed to determine its safety profile and optimal dosage for clinical use.
Conclusion:
1-(6-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol is a promising compound that has shown potential applications in various fields of scientific research. Its ability to inhibit the activity of specific enzymes makes it a valuable tool compound in biochemical and physiological studies. Further studies are needed to determine its specific targets and mechanisms of action, as well as its potential therapeutic applications in various diseases.

Synthesis Methods

1-(6-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol can be synthesized using various methods, including the reaction of 3-hydroxypyrrolidine with 6-chloronicotinoyl chloride and trifluoroacetic acid. The reaction takes place in the presence of a catalyst, such as triethylamine, and yields 1-(6-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol as a white crystalline powder.

properties

IUPAC Name

(6-chloropyridin-3-yl)-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF3N2O2/c12-8-2-1-7(5-16-8)9(18)17-4-3-10(19,6-17)11(13,14)15/h1-2,5,19H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCZCFKOTSVDTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(C(F)(F)F)O)C(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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